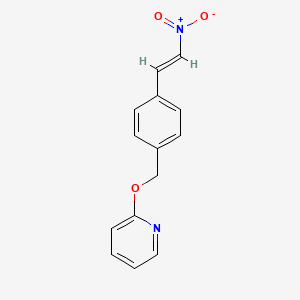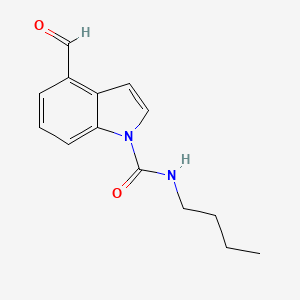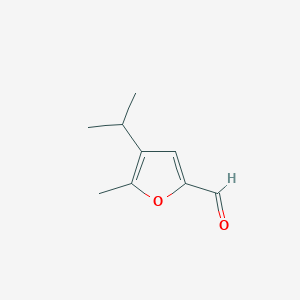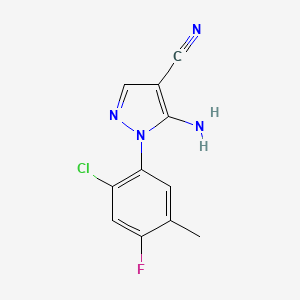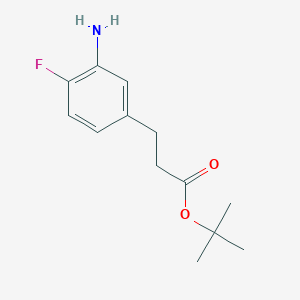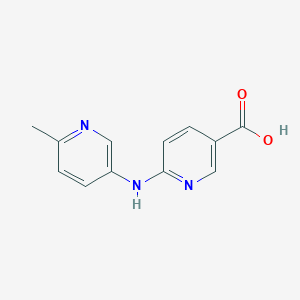
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid
Übersicht
Beschreibung
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA-Na belongs to the class of nicotinic acid receptors agonists and has been shown to have promising pharmacological properties that can be used for various biomedical applications.
Wirkmechanismus
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid acts as an agonist for the nicotinic acid receptor, which is involved in various cellular processes, including lipid metabolism, inflammation, and cell proliferation. This compound binds to the receptor, leading to the activation of various signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and can be stored for an extended period, making it suitable for long-term experiments. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid. One potential area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and effective compounds.
Wissenschaftliche Forschungsanwendungen
6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFTJLNDUNNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)

